molecular formula C27H24FN3O2 B2493379 (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone CAS No. 866894-99-7

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone

Cat. No. B2493379
CAS RN: 866894-99-7
M. Wt: 441.506
InChI Key: ZDPXIXIIOAHKIE-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that incorporate both quinoline and piperazine structures, which are known for their diverse biological activities and potential in therapeutic applications. The presence of a fluorine atom and a methoxy group within its structure suggests it might exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

Although specific synthesis methods for this compound are not readily found, similar compounds, such as those involving fluorophore derivatives and piperazine moieties, are typically synthesized through multi-step organic reactions. These processes often involve the formation of intermediate compounds followed by cyclization, substitution, and refinement steps to achieve the desired molecular structure (Hirano et al., 2004).

Molecular Structure Analysis

The molecular structure of quinoline and piperazine derivatives has been extensively studied, showing that the positioning of functional groups such as fluorine and methoxy significantly impacts the molecule's electronic configuration, stability, and reactivity. Detailed analysis through spectroscopic methods such as NMR and X-ray crystallography provides insights into the molecular conformation and intermolecular interactions affecting its properties and potential bioactivity (Al-Ansari, 2016).

Chemical Reactions and Properties

Compounds with this structure can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The fluorine atom enhances the molecule's electrophilic character, making it more reactive towards nucleophiles. Moreover, the piperazine ring can engage in reactions typical for secondary amines, such as alkylation and acylation (Karkhut et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, are influenced by their molecular structure. The presence of a fluorine atom typically increases the compound's lipophilicity, which could affect its solubility in organic solvents versus water. The methoxy group might contribute to increased solubility in certain organic solvents (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are significantly impacted by the quinoline and piperazine structures and the substitution pattern of the molecule. Fluorine atoms attached to aromatic systems often increase the system's chemical stability while also influencing the electronic distribution across the molecule, affecting its reactivity towards various chemical reagents (Lv et al., 2013).

Scientific Research Applications

Antidepressant Activity

  • The compound (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, a novel 5-HT3 receptor antagonist, has demonstrated antidepressant-like effects in rodent models of depression (Mahesh et al., 2012).

Antifungal Properties

  • Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have shown promising effects on antifungal activity (Lv et al., 2013).

Anticancer Activity

  • Certain 2-anilino-3-aroylquinolines, similar in structure, have exhibited significant antiproliferative activity against various human cancer cell lines (Srikanth et al., 2016).
  • Other derivatives have also been studied for their antiproliferative properties against non-small cell lung cancers and breast cancers (Tseng et al., 2013).

Fluorescence in Biomedical Analysis

  • The compound 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis (Hirano et al., 2004).

Antiviral Properties

  • Quinoline-triazole conjugates have been synthesized and evaluated for their potential as anti-Dengue virus agents (Tseng et al., 2019).

Future Directions

The future directions for research on this compound could include further investigation into its potential applications, given its structural similarity to quinolones which are known to have various medicinal properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, could be beneficial.

properties

IUPAC Name

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-33-22-10-7-19(8-11-22)27(32)24-18-29-25-12-9-20(28)17-23(25)26(24)31-15-13-30(14-16-31)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPXIXIIOAHKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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